molecular formula C18H13ClFNO B5268382 2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-8-methoxyquinoline

2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-8-methoxyquinoline

Cat. No.: B5268382
M. Wt: 313.8 g/mol
InChI Key: UQEJLDAVFAOYOP-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-8-methoxyquinoline is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring substituted with a 2-chloro-6-fluorophenyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-8-methoxyquinoline typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the palladium catalyst.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-8-methoxyquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with amine or thiol groups.

Scientific Research Applications

2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-8-methoxyquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-8-methoxyquinoline involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. The compound also interacts with various enzymes and receptors, modulating their activity and affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorophenylacetic acid
  • 2-chloro-6-fluorobenzaldehyde
  • 2-chloro-6-fluorophenylboronic acid

Uniqueness

Compared to similar compounds, 2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-8-methoxyquinoline stands out due to its unique combination of a quinoline ring and a 2-chloro-6-fluorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-8-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFNO/c1-22-17-7-2-4-12-8-9-13(21-18(12)17)10-11-14-15(19)5-3-6-16(14)20/h2-11H,1H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEJLDAVFAOYOP-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)C=CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1N=C(C=C2)/C=C/C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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